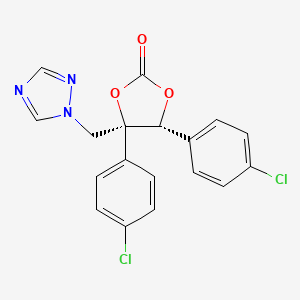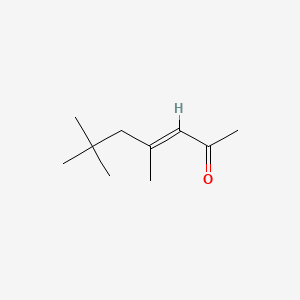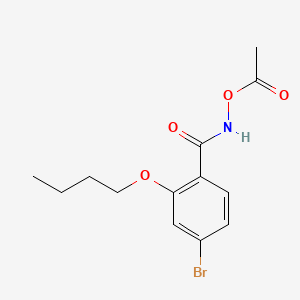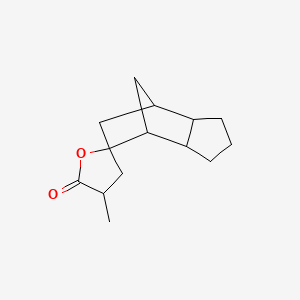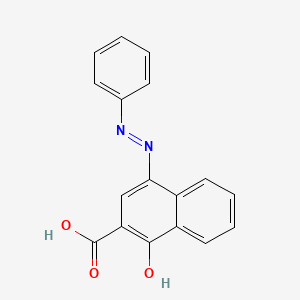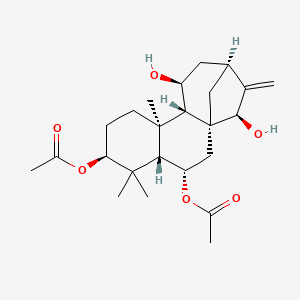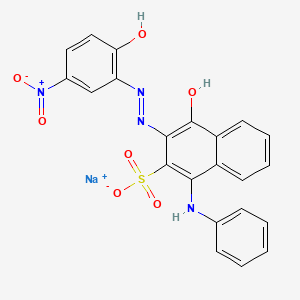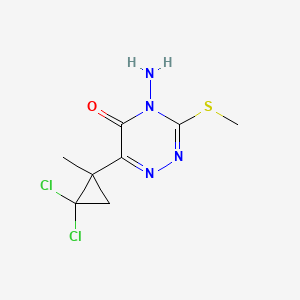
1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique substituents, including an amino group, a dichloromethylcyclopropyl group, and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- typically involves multi-step organic reactions. The starting materials often include precursors such as 1,2,4-triazine derivatives, dichloromethylcyclopropane, and methylthiol. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification techniques like recrystallization, distillation, or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichloromethylcyclopropyl group can be reduced to form less chlorinated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions involving the amino group can produce various substituted triazines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichloromethylcyclopropyl group may play a role in binding to target sites, while the amino and methylthio groups contribute to its overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazine: The parent compound of the triazine family.
2,4-Diamino-6-chloro-1,3,5-triazine: A related compound with similar functional groups.
4-Amino-1,2,4-triazine-3-thiol: Another triazine derivative with an amino and thiol group.
Uniqueness
1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- is unique due to the presence of the dichloromethylcyclopropyl group, which imparts distinct chemical properties and potential applications. Its combination of functional groups makes it a versatile compound for various chemical reactions and scientific research.
Propiedades
Número CAS |
69636-40-4 |
|---|---|
Fórmula molecular |
C8H10Cl2N4OS |
Peso molecular |
281.16 g/mol |
Nombre IUPAC |
4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-methylsulfanyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H10Cl2N4OS/c1-7(3-8(7,9)10)4-5(15)14(11)6(16-2)13-12-4/h3,11H2,1-2H3 |
Clave InChI |
WPRZECQDCXBDPT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1(Cl)Cl)C2=NN=C(N(C2=O)N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


